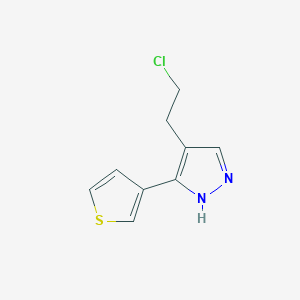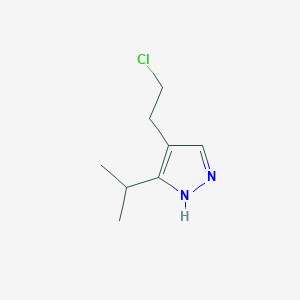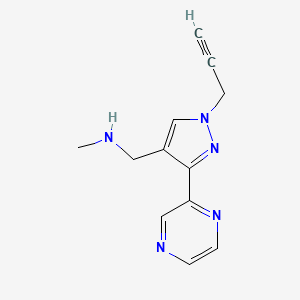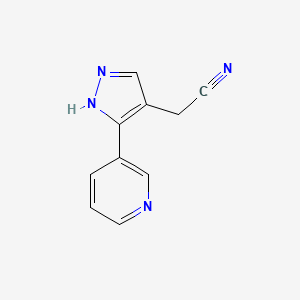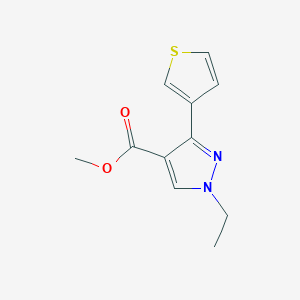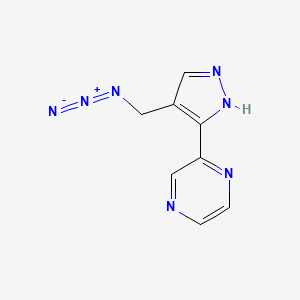![molecular formula C11H12ClF2N3 B1492833 2-(6-Chloro-pyrimidin-4-yl)-4,4-difluoro-octahydrocyclopenta[c]pyrrole CAS No. 2097993-73-0](/img/structure/B1492833.png)
2-(6-Chloro-pyrimidin-4-yl)-4,4-difluoro-octahydrocyclopenta[c]pyrrole
Vue d'ensemble
Description
2-(6-Chloropyrimidin-4-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole is a useful research compound. Its molecular formula is C11H12ClF2N3 and its molecular weight is 259.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Chloropyrimidin-4-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Chloropyrimidin-4-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique : Propriétés anticancéreuses
Le motif pyrrole est une caractéristique commune de nombreux composés pharmacologiquement actifs. Les recherches indiquent que les dérivés du pyrrole peuvent agir comme des inhibiteurs de kinases, qui sont essentiels dans le traitement du cancer. Le groupe chloropyrimidinyl, en particulier, a été associé à une activité anticancéreuse. Par exemple, les composés portant un substituant phényle en position 2 du pyrrole et une chaîne 2-amino-4-pyrimidin-4-yl en position 5 se sont avérés prometteurs comme nouveaux prototypes d'inhibiteurs de la kinase Cdc7 . Cela suggère que notre composé pourrait être étudié pour ses propriétés anticancéreuses potentielles, en particulier dans les thérapies ciblées contre des types de cancer spécifiques.
Science des matériaux : Émission induite par l'agrégation
Les pyrrolo[1,2-a]pyrimidines, qui peuvent être synthétisées à partir de NH-pyrroles, présentent des propriétés d'amélioration de l'émission induite par l'agrégation (AIEE) . Cette propriété est importante pour le développement de nouveaux matériaux avec des applications dans les diodes électroluminescentes organiques (OLED) et les capteurs de fluorescence. La structure unique du « 2-(6-Chloro-pyrimidin-4-yl)-4,4-difluoro-octahydrocyclopenta[c]pyrrole » pourrait être utilisée pour étudier les phénomènes AIEE et développer des matériaux aux propriétés optiques améliorées.
Synthèse chimique : Blocs de construction pour les molécules complexes
La structure du composé, comportant plusieurs sites réactifs, en fait un bloc de construction polyvalent en synthèse chimique. Il peut être utilisé pour construire des molécules complexes avec des applications potentielles en chimie médicinale, telles que la synthèse de composés plus actifs en combinant différents pharmacophores au sein d'un système cyclique pyrrolique .
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been used to modulate various diseases, including myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .
Mode of Action
It is known that pyrimidine derivatives have shown significantly enhanced anticancer activities against targeted receptor proteins .
Biochemical Pathways
Pyrimidine derivatives have been reported to exhibit a broad spectrum of pharmacological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that pyrimidine derivatives have shown significantly enhanced anticancer activities , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.
Propriétés
IUPAC Name |
2-(6-chloropyrimidin-4-yl)-4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2N3/c12-9-3-10(16-6-15-9)17-4-7-1-2-11(13,14)8(7)5-17/h3,6-8H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAXEOBJABHWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C3=CC(=NC=N3)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


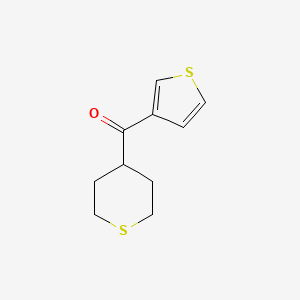
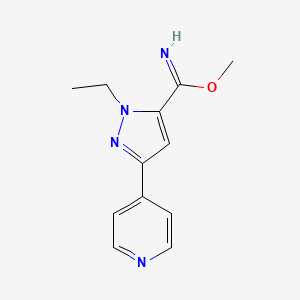
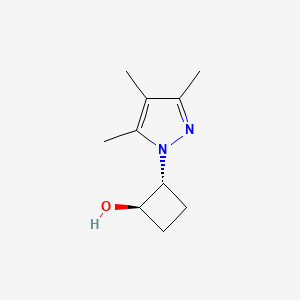
![trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492756.png)

